Cas no 29092-31-7 (2-nitro-4-sulfamoyl-benzoic acid)
2-nitro-4-sulfamoyl-benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-nitro-4-sulfamoyl-benzoic acid
- 2-Nitro-4-sulfamoyl-benzoesaeure;
- 2-nitro-4-sulfamoylbenzoicacid
- BS-32224
- 2-nitro-4-sulfamoylbenzoic acid
- SB80794
- GS1128
- 29092-31-7
- SCHEMBL9795946
-
- Inchi: 1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15)
- InChI Key: DGRCSZFTPTUQGS-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)O)=C(C=1)[N+](=O)[O-])(N)(=O)=O
Computed Properties
- Exact Mass: 245.99500
- Monoisotopic Mass: 245.99465709Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 152Ų
Experimental Properties
- PSA: 151.66000
- LogP: 2.24470
2-nitro-4-sulfamoyl-benzoic acid Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-nitro-4-sulfamoyl-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100116-5g |
2-Nitro-4-sulfamoylbenzoic acid |
29092-31-7 | 95% | 5g |
$509.60 | 2023-09-02 | |
| A2B Chem LLC | AI46607-1g |
2-Nitro-4-sulfamoylbenzoic acid |
29092-31-7 | 95% | 1g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AI46607-5g |
2-Nitro-4-sulfamoylbenzoic acid |
29092-31-7 | 95% | 5g |
$575.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732524-1g |
2-Nitro-4-sulfamoylbenzoic acid |
29092-31-7 | 98% | 1g |
¥1812.00 | 2024-05-20 | |
| Crysdot LLC | CD12087980-5g |
2-Nitro-4-sulfamoylbenzoic acid |
29092-31-7 | 95+% | 5g |
$489 | 2024-07-24 |
2-nitro-4-sulfamoyl-benzoic acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-nitro-4-sulfamoyl-benzoic acid
Professional Introduction to 2-nitro-4-sulfamoyl-benzoic acid (CAS No. 29092-31-7)
2-nitro-4-sulfamoyl-benzoic acid, with the chemical identifier CAS No. 29092-31-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential applications. This compound belongs to the class of nitroaromatic and sulfonated benzoic acid derivatives, which are widely studied for their pharmacological activities and industrial utility.
The molecular structure of 2-nitro-4-sulfamoyl-benzoic acid consists of a benzene ring substituted with a nitro group at the 2-position and a sulfamoyl group at the 4-position. This arrangement imparts distinct electronic and steric characteristics to the molecule, making it a valuable scaffold for further chemical modifications and functionalization. The presence of both electron-withdrawing nitro and electron-donating sulfonamide groups enhances its solubility in polar solvents and influences its reactivity in various chemical transformations.
In recent years, 2-nitro-4-sulfamoyl-benzoic acid has been explored as a key intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have shown promise in inhibiting specific enzymatic targets, which are relevant to inflammatory diseases, metabolic disorders, and cancer. For instance, modifications of this core structure have led to the development of potent inhibitors targeting cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins involved in pain and inflammation.
One of the most compelling aspects of 2-nitro-4-sulfamoyl-benzoic acid is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with enhanced bioavailability and reduced toxicity. The sulfamoyl group, in particular, serves as a versatile handle for further derivatization, allowing chemists to introduce additional functional moieties that can modulate pharmacokinetic properties. This flexibility has been instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying new therapeutic candidates.
The synthesis of 2-nitro-4-sulfamoyl-benzoic acid typically involves multi-step organic reactions, starting from commercially available benzoic acid derivatives. The nitration step introduces the nitro group at the 2-position, while subsequent sulfonylation or sulfamoylation reactions complete the structural framework. Advanced synthetic methodologies, such as catalytic asymmetric synthesis or flow chemistry, have been employed to improve yield and purity, making large-scale production more feasible.
From an industrial perspective, 2-nitro-4-sulfamoyl-benzoic acid holds potential for applications beyond pharmaceuticals. Its unique chemical properties make it suitable for use in material science, particularly in the development of advanced polymers and coatings that exhibit enhanced durability and functionality. Additionally, its derivatives have been investigated for their antimicrobial properties, offering promising solutions for combating drug-resistant bacterial strains.
The growing interest in green chemistry has also spurred research into sustainable synthetic routes for 2-nitro-4-sulfamoyl-benzoic acid. Innovations such as biocatalysis and solvent-free reactions aim to minimize waste and energy consumption while maintaining high reaction efficiency. These efforts align with global initiatives to promote environmentally responsible manufacturing practices in the chemical industry.
In academic research circles, 2-nitro-4-sulfamoyl-benzoic acid continues to be a subject of intense study due to its role as a building block for complex molecular architectures. Computational modeling techniques have been increasingly employed to predict the behavior of this compound in biological systems, aiding in the rational design of drug candidates with optimized pharmacological profiles. Collaborative efforts between experimental chemists and computational scientists are yielding novel insights into structure-activity relationships (SARs) that guide future research directions.
The future prospects for 2-nitro-4-sulfamoyl-benzoic acid are bright, with ongoing investigations exploring its potential in emerging fields such as precision medicine and targeted therapy. As our understanding of disease mechanisms evolves, so too does the demand for specialized compounds like this one to address complex health challenges effectively. Continued investment in research infrastructure and interdisciplinary collaboration will be crucial in unlocking the full therapeutic potential of this remarkable compound.
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